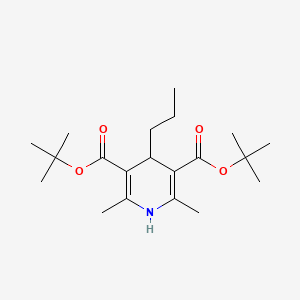

Bis(tert-butyl) 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate

Description

Bis(tert-butyl) 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate is a dihydropyridine (DHP) derivative characterized by:

- Substituents: Methyl groups at positions 2 and 6, a propyl group at position 4, and tert-butyl ester moieties at positions 3 and 3.

- Molecular Formula: C₂₄H₃₆N₂O₄ (estimated based on structural analogs).

- Key Features: The tert-butyl esters confer steric bulk and hydrolytic stability, while the propyl group at position 4 modulates electronic and steric interactions. This compound is structurally related to calcium channel blockers (e.g., benidipine, nitrendipine) but distinct in its ester and alkyl substituent profile .

Properties

CAS No. |

94266-07-6 |

|---|---|

Molecular Formula |

C20H33NO4 |

Molecular Weight |

351.5 g/mol |

IUPAC Name |

ditert-butyl 2,6-dimethyl-4-propyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C20H33NO4/c1-10-11-14-15(17(22)24-19(4,5)6)12(2)21-13(3)16(14)18(23)25-20(7,8)9/h14,21H,10-11H2,1-9H3 |

InChI Key |

XGZQMGKQSIMQSW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1C(=C(NC(=C1C(=O)OC(C)(C)C)C)C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- Pyridine-2,6-dicarboxylic acid derivatives : The starting point is typically pyridine-2,6-dicarboxylic acid or its esters.

- tert-Butyl acetoacetate : Used as a key building block for introducing tert-butyl ester groups.

- Propionaldehyde : Provides the propyl substituent at position 4.

- Ammonium hydroxide : Serves as the nitrogen source in the Hantzsch synthesis.

Synthesis of Diesters with tert-Butyl Groups

The tert-butyl esters at positions 3 and 5 are introduced by condensation of pyridine-2,6-dicarboxylic acid derivatives with tert-butyl acetoacetate. This is typically done under mild acidic or neutral conditions to avoid hydrolysis of the tert-butyl esters, which are acid labile but stable under neutral or basic conditions.

Hantzsch Pyridine Synthesis

The classical Hantzsch synthesis is employed to construct the 1,4-dihydropyridine ring:

- Condensation of two equivalents of tert-butyl acetoacetate with one equivalent of propionaldehyde and ammonium hydroxide.

- This reaction yields 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate with tert-butyl esters at positions 3 and 5.

- Reaction conditions typically involve reflux in ethanol or methanol with controlled pH to maximize yield.

Conversion to Bis(tert-butyl) Esters

- The tert-butyl esters are often preferred over methyl or ethyl esters due to their ease of hydrolysis under acidic conditions and their stability under basic or neutral conditions.

- The tert-butyl esters can be introduced by esterification of the corresponding pyridine dicarboxylic acid with isobutylene or tert-butanol in the presence of acid catalysts.

- Alternatively, tert-butyl acetoacetate can be used directly in the Hantzsch synthesis to yield the tert-butyl ester functionality in one step.

Purification and Characterization

- The crude product is purified by recrystallization or chromatography.

- Characterization includes NMR spectroscopy, mass spectrometry, and melting point determination to confirm the structure and purity.

Reaction Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Hantzsch Pyridine Synthesis | tert-butyl acetoacetate, propionaldehyde, NH4OH, reflux in EtOH | Bis(tert-butyl) 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate | 50-70 | One-pot synthesis with tert-butyl esters |

| 2 | Free Radical Substitution (if needed) | H2O2, FeSO4, aldehydes (e.g., pivaldehyde) | 4-tert-butyl substituted pyridine diesters | 60-80 | Alternative method for 4-position alkylation |

| 3 | Esterification (alternative) | Pyridine-2,6-dicarboxylic acid, isobutylene, acid catalyst | Bis(tert-butyl) pyridine-3,5-dicarboxylate | 70-85 | Used if starting from acid |

| 4 | Purification | Recrystallization or chromatography | Pure target compound | - | Characterization by NMR, MS |

Chemical Reactions Analysis

Types of Reactions

Bis(tert-butyl) 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate undergoes various chemical reactions including:

Oxidation: This compound can be oxidized to form pyridine derivatives.

Reduction: It can be reduced to form dihydropyridine derivatives.

Substitution: It undergoes nucleophilic substitution reactions, particularly at the 4-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyridine and dihydropyridine derivatives, which have significant applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

Bis(tert-butyl) 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate is utilized in several scientific research areas:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme interactions and as a model compound in biochemical assays.

Medicine: This compound is investigated for its potential therapeutic properties, particularly in the development of cardiovascular drugs.

Mechanism of Action

The mechanism of action of Bis(tert-butyl) 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. It acts as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action is mediated through its binding to the L-type calcium channels, which are crucial in regulating vascular smooth muscle contraction and cardiac function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

Below is a comparative analysis of structurally analogous dihydropyridine derivatives:

Key Findings

Ester Group Impact :

- tert-butyl esters in the target compound reduce hydrolysis risk compared to ethyl or methyl esters (e.g., nitrendipine) .

- Bulky esters (e.g., benzylpiperidinyl in Ben-bis impurity) increase molecular weight and may reduce solubility but improve receptor binding .

Position 4 Substituent :

- Propyl (target compound) vs. 3-nitrophenyl/4-fluorophenyl (others): Aryl groups (e.g., nitrophenyl) enhance electron withdrawal, critical for calcium channel blocking activity. Propyl may alter pharmacokinetics by reducing polarity .

Synthetic Considerations :

- tert-butyl esters are less prone to forming acidic impurities (e.g., dicarboxylic acids) during synthesis compared to methyl/ethyl esters, aligning with ICH impurity guidelines (<0.10%) .

- Dimerization (e.g., Ben-bis impurity) is a risk in compounds with reactive ester intermediates, but tert-butyl’s steric hindrance mitigates this .

Pharmacological Implications :

- The target compound’s tert-butyl groups may enhance metabolic stability and plasma half-life relative to nitrendipine (methyl/ethyl esters) .

- Propyl’s hydrophobicity could improve blood-brain barrier penetration compared to aryl-substituted DHPs .

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight | LogP (Predicted) | Hydrolytic Stability |

|---|---|---|---|

| Bis(tert-butyl) 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate | ~440 | 5.2 | High |

| Diethyl analog (CAS 1156-64-5) | 295.37 | 3.8 | Moderate |

| Ben-bis impurity | 664 | 6.5 | Low (forms dimers) |

| Nitrendipine | 360.35 | 3.1 | Low |

Table 2: Pharmacokinetic Comparison

| Compound | t₁/₂ (hours) | Protein Binding (%) | Bioavailability (%) |

|---|---|---|---|

| Target Compound | 12–18 (estimated) | >95 | 40–60 (estimated) |

| Nitrendipine | 2–4 | 90 | 10–30 |

| Lercanidipine | 8–10 | >98 | 10–20 |

Biological Activity

Bis(tert-butyl) 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate (CAS: 94266-07-6) is a pyridine derivative characterized by its unique structural features, including tert-butyl groups and dicarboxylate functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities. The following sections explore its synthesis, biological activity, and relevant research findings.

- Molecular Formula : CHN O

- Molecular Weight : 351.481 g/mol

- CAS Number : 94266-07-6

- InChI Key : XGZQMGKQSIMQSW-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyridine ring and subsequent esterification of the carboxylic acid groups. This process allows for the introduction of the tert-butyl substituents, enhancing the compound's solubility and stability.

Antioxidant Activity

Research indicates that related dihydropyridine compounds exhibit significant antioxidant properties. For instance, studies have shown that similar structures can effectively scavenge free radicals, which is crucial for preventing oxidative stress in biological systems.

Enzyme Inhibition

This compound may interact with various enzymes involved in metabolic pathways. Compounds with similar structures have been reported to inhibit acetylcholinesterase (AChE), a key enzyme in neurotransmission. The inhibitory constants (K) for related compounds have been documented to range from 3.07 nM to 87.26 nM against AChE .

Anti-HIV Activity

Dihydropyridine derivatives have been explored for their potential anti-HIV activity. Investigations into their effects on human immune cells suggest that these compounds may modulate immune responses and inhibit viral replication.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-Methyl-4-(tert-butyl)-2,6-pyridinedicarboxylic Acid | Contains a methyl group instead of propyl | Potentially different solubility and reactivity |

| Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate | Ethyl groups instead of tert-butyl | May exhibit different biological activities |

| 4-(tert-butyl)-1,4-dihydropyridine | Lacks additional carboxylic acid groups | Simpler structure may lead to different reactivity |

Case Studies

Several case studies highlight the biological implications of related compounds:

- Antioxidant Efficacy : A study demonstrated that derivatives of pyridine showed up to 72.93% inhibition against DPPH free radicals at a concentration of 25 μg/mL .

- Enzyme Inhibition : Inhibitory effects on carbonic anhydrase isoforms were observed with K values ranging from 1.47 nM to 10.06 nM for synthesized derivatives containing pyridine moieties .

- Immunomodulatory Effects : Research indicates that certain dihydropyridine derivatives can enhance immune cell function and reduce viral loads in HIV-infected cells.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing Bis(tert-butyl) 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate?

- The compound belongs to the dihydropyridine (DHP) class, typically synthesized via Hantzsch multicomponent reactions. Modifications involve substituting the ester groups (tert-butyl vs. methyl/ethyl) and optimizing reaction conditions (e.g., solvent, catalyst). For example, tert-butyl esters may require anhydrous conditions to prevent hydrolysis, as seen in analogous syntheses of dimethyl and diethyl DHP derivatives .

- Key steps :

- Condensation of aldehydes, β-keto esters, and ammonia derivatives.

- Steric considerations for tert-butyl groups may necessitate extended reaction times or elevated temperatures .

Q. How can structural characterization of this compound be rigorously validated?

- X-ray crystallography : Resolve the dihydropyridine ring conformation and substituent geometry. For example, dimethyl DHP derivatives show a boat-like ring conformation with substituents in axial/equatorial positions .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm the presence of tert-butyl groups (δ ~1.2 ppm for ¹H; δ ~28-35 ppm for ¹³C) and propyl chain integration.

- IR : Ester carbonyl stretches (~1700–1750 cm⁻¹) and NH/CH dihydropyridine vibrations .

Advanced Research Questions

Q. How do electronic and steric effects of tert-butyl and propyl substituents influence reactivity and stability?

- Steric hindrance : Tert-butyl groups can shield the dihydropyridine ring from oxidation or nucleophilic attack, enhancing stability compared to methyl/ethyl analogs. This is critical in drug design to prolong metabolic half-life .

- Electronic effects : Propyl chains may increase lipophilicity, affecting solubility and intermolecular interactions. Comparative studies of methyl vs. propyl substituents in DHPs suggest altered π-π stacking and hydrogen-bonding patterns .

Q. What strategies resolve contradictions in biological activity data across structurally similar DHPs?

- Case study : Methyl vs. ethyl ester derivatives exhibit varying calcium channel modulation due to subtle differences in substituent polarity and steric bulk .

- Methodology :

- QSAR modeling : Correlate substituent parameters (e.g., logP, molar refractivity) with activity.

- Crystallographic overlay : Compare binding modes of analogs to identify critical pharmacophoric features .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Docking studies : Use software like AutoDock Vina to simulate binding to calcium channels or enzymes. For example, 4-phenyl DHPs show preferential binding to L-type calcium channels via hydrophobic pockets .

- MD simulations : Assess dynamic stability of ligand-receptor complexes over nanosecond timescales, accounting for tert-butyl group flexibility .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Chiral resolution : DHPs with asymmetric centers (e.g., 4-propyl substitution) may require chiral HPLC or enzymatic resolution, as demonstrated in ethyl DHP derivatives .

- Process optimization : Control temperature and pH to minimize racemization. Tert-butyl esters are less prone to hydrolysis than methyl esters, enabling milder conditions .

Methodological Guidelines

- Synthetic protocols : Reference Hantzsch reaction optimizations from dimethyl DHP studies .

- Analytical workflows : Combine XRD (for absolute configuration) with NMR/IR for functional group validation .

- Data interpretation : Address substituent-driven discrepancies using comparative crystallographic and spectroscopic datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.